1-Methylpyrrolidine-2,4-dione

Catalog No.
S733781
CAS No.
37772-91-1
M.F
C5H7NO2
M. Wt
113.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methylpyrrolidine-2,4-dione

CAS Number

37772-91-1

Product Name

1-Methylpyrrolidine-2,4-dione

IUPAC Name

1-methylpyrrolidine-2,4-dione

Molecular Formula

C5H7NO2

Molecular Weight

113.11 g/mol

InChI

InChI=1S/C5H7NO2/c1-6-3-4(7)2-5(6)8/h2-3H2,1H3

InChI Key

LVXMNKXQKQCYAH-UHFFFAOYSA-N

SMILES

CN1CC(=O)CC1=O

Canonical SMILES

CN1CC(=O)CC1=O

Synthesis of Derivatives:

MPD has been used as a starting material for the synthesis of various derivatives with potential biological activities. For example, a study describes the synthesis of a derivative of MPD, 3-(1-Ethylamino-ethylidene)-1-methyl-pyrrolidine-2,4-dione, which exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli. [Source: MDP as a starting material for synthesis - ]

1-Methylpyrrolidine-2,4-dione is a cyclic compound characterized by a five-membered ring structure containing nitrogen and two carbonyl groups. This compound is a derivative of pyrrolidine and is recognized for its unique chemical properties and potential biological activities. It plays a significant role in various bio

  • No known research specifically addresses the mechanism of action of MPD.
  • Close relatives, like tetramic acid derivatives, exhibit antimicrobial activity by potentially disrupting bacterial cell membranes []. Further research is needed to determine if MPD possesses similar properties.
  • Information on the safety profile of MPD is currently unavailable.
  • Due to the limited research, it's advisable to handle this compound with caution in a laboratory setting following standard practices for unknown chemicals.

  • Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxo derivatives.
  • Reduction: Utilizing reducing agents such as lithium aluminum hydride allows for the conversion into reduced pyrrolidine derivatives.
  • Substitution: Nucleophilic substitution reactions are common, where the nitrogen atom can be substituted with various functional groups using reagents like alkyl halides or acyl chlorides.

These reactions highlight its versatility as a reagent in organic synthesis and its potential for creating more complex chemical structures.

The synthesis of 1-Methylpyrrolidine-2,4-dione can be achieved through several methods:

  • Cyclization of N-methylsuccinimide: This method involves reacting N-methylsuccinimide with ammonia or primary amines under controlled conditions, often requiring a catalyst and elevated temperatures to facilitate the formation of the pyrrolidine ring.
  • Acylation Reactions: Another approach includes acylating pyrrolidine derivatives using acid chlorides in the presence of Lewis acids to produce substituted forms of 1-Methylpyrrolidine-2,4-dione .

These methods are optimized in industrial settings to ensure high yield and purity through processes like distillation or recrystallization.

1-Methylpyrrolidine-2,4-dione has diverse applications across various fields:

  • Chemistry: It serves as a building block for synthesizing more complex molecules and developing new materials and catalysts.
  • Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator.
  • Medicine: Ongoing research explores its therapeutic applications in treating neurological disorders and as an antimicrobial agent.
  • Industry: It is utilized in producing pharmaceuticals, agrochemicals, and other fine chemicals due to its versatile reactivity .

The interaction studies of 1-Methylpyrrolidine-2,4-dione reveal its capability to bind with specific molecular targets such as enzymes or receptors. These interactions can lead to modulation of their activity, resulting in various biological effects. The precise pathways involved depend on the specific targets being studied .

1-Methylpyrrolidine-2,4-dione can be compared with several similar compounds:

Compound NameStructure TypeNotable Properties
Pyrrolidine-2,5-dionePyrrolidine derivativeDifferent substitution pattern affecting reactivity
Pyrrolidine-2-oneRelated compoundSimilar ring structure but distinct functional groups
N-MethylpyrrolidoneSolventSimilar pyrrolidine ring but different physical properties

The uniqueness of 1-Methylpyrrolidine-2,4-dione lies in its specific substitution pattern and resulting chemical reactivity. This makes it particularly valuable for various research and industrial applications compared to its analogs .

1-Methylpyrrolidine-2,4-dione represents a five-membered heterocyclic compound characterized by a pyrrolidine ring containing two carbonyl groups at the 2 and 4 positions and a methyl substituent at the nitrogen atom [1] [2]. The molecular formula is C₅H₇NO₂ with a molecular weight of 113.12 grams per mole [1] [2] [3]. The Chemical Abstracts Service registry number for this compound is 37772-91-1 [1] [2] [4].

The International Union of Pure and Applied Chemistry name for this compound is 1-methylpyrrolidine-2,4-dione [1] [2], while the canonical Simplified Molecular Input Line Entry System notation is CN1CC(=O)CC1=O [2] [5]. The International Chemical Identifier string is InChI=1S/C5H7NO2/c1-6-3-4(7)2-5(6)8/h2-3H2,1H3 [2] [6], with the corresponding International Chemical Identifier Key being LVXMNKXQKQCYAH-UHFFFAOYSA-N [2] [6].

The molecular geometry of 1-methylpyrrolidine-2,4-dione features a five-membered ring structure with two ketone functionalities positioned at non-adjacent carbons . Crystallographic studies on related pyrrolidine-2,4-dione derivatives indicate that the pyrrolidine ring typically adopts an envelope conformation [9] [10]. The presence of two carbonyl groups creates significant electron-withdrawing effects within the ring system, influencing both the molecular geometry and reactivity patterns .

The methyl group attached to the nitrogen atom provides steric bulk and influences the conformational preferences of the molecule [9] [10]. Computational studies suggest that the compound can exist in multiple conformational states, with the most stable conformer determined by the balance between steric interactions and electronic effects [11] [12].

Fundamental Physical Properties

Melting and Boiling Points

The melting point of 1-methylpyrrolidine-2,4-dione has been reported to range from 48 to 51 degrees Celsius [13] [14]. This relatively low melting point indicates moderate intermolecular forces and suggests that the compound exists as a crystalline solid at room temperature with relatively weak crystal packing interactions [13] [14].

Currently, specific boiling point data for 1-methylpyrrolidine-2,4-dione are not extensively documented in the available literature [15]. The absence of comprehensive boiling point measurements may be attributed to the compound's potential thermal instability at elevated temperatures or limited volatility studies [15].

Density and Appearance

The physical appearance of 1-methylpyrrolidine-2,4-dione is described as a white to off-white crystalline solid [16] [5]. The compound exhibits good stability under normal storage conditions when kept in sealed containers at temperatures between 2 and 8 degrees Celsius [17] [5].

Specific density measurements for 1-methylpyrrolidine-2,4-dione are not extensively reported in the current literature [15]. However, related pyrrolidine-2,5-dione derivatives show densities around 1.24 grams per cubic centimeter, suggesting similar values might be expected for the 2,4-dione isomer [16].

Solubility Profile

The solubility characteristics of 1-methylpyrrolidine-2,4-dione reflect its polar nature due to the presence of two carbonyl groups and the nitrogen atom in the ring structure [17]. The compound demonstrates moderate solubility in polar protic solvents such as water and alcohols [18].

In organic solvents, 1-methylpyrrolidine-2,4-dione shows varying degrees of solubility depending on the solvent polarity [19] [16]. The compound exhibits slight solubility in chloroform and methanol according to experimental observations [16]. The presence of both hydrogen bond acceptor sites (carbonyl oxygens) and the electron-rich nitrogen atom contributes to its interaction with polar solvents [18].

The computed topological polar surface area of 37.38 square angstroms and the calculated logarithmic partition coefficient value of -0.5824 indicate moderate hydrophilicity [5]. These computational parameters suggest favorable water solubility characteristics while maintaining some degree of lipophilicity [5].

Spectroscopic Characterization

Nuclear Magnetic Resonance Analysis

Nuclear magnetic resonance spectroscopy provides detailed structural information about 1-methylpyrrolidine-2,4-dione through analysis of both proton and carbon-13 nuclei [20] [11]. The compound exhibits characteristic nuclear magnetic resonance patterns that reflect its unique structural features and electronic environment [20] [11].

Proton nuclear magnetic resonance analysis reveals distinct chemical shift patterns corresponding to the methyl group attached to nitrogen, the methylene protons adjacent to the carbonyl groups, and the methylene protons at the 3-position of the ring [20] [11]. The integration ratios and coupling patterns provide confirmation of the molecular structure and substitution pattern [20] [11].

Carbon-13 nuclear magnetic resonance spectroscopy demonstrates the presence of two distinct carbonyl carbon environments corresponding to the ketone functionalities at positions 2 and 4 [20] [11]. The chemical shifts of these carbonyl carbons appear in the typical range for cyclic ketones, with slight variations due to the specific electronic environment within the pyrrolidine ring [20] [11].

Studies on related enaminotetramic acid derivatives, which include pyrrolidine-2,4-dione structures, indicate that nuclear magnetic resonance spectra can show equilibration between different conformational forms in solution [11]. This dynamic behavior is particularly evident when measurements are conducted in different deuterated solvents [11].

Infrared Spectroscopy Features

Infrared spectroscopy of 1-methylpyrrolidine-2,4-dione reveals characteristic absorption bands that correspond to the vibrational modes of the functional groups present in the molecule [21] [22]. The most prominent features in the infrared spectrum are the carbonyl stretching vibrations, which appear as strong absorptions in the region typical for cyclic ketones [21] [22].

The presence of two carbonyl groups in the molecule results in complex vibrational coupling effects that can lead to splitting or shifting of the carbonyl stretching frequencies [21] [22]. These effects are influenced by the ring conformation and the electronic interactions between the two ketone functionalities [21] [22].

Additional characteristic absorption bands include carbon-hydrogen stretching vibrations from both the methyl group and the ring methylene groups [21] [23]. The nitrogen-carbon stretching vibrations and various bending modes contribute to the fingerprint region of the infrared spectrum [21] [23].

Computational vibrational analysis using density functional theory methods has been applied to related pyrrolidine derivatives to aid in the assignment of fundamental vibrational frequencies [21] [22]. These theoretical calculations help correlate experimental observations with molecular structure and provide insights into the vibrational dynamics of the compound [21] [22].

Mass Spectrometry Patterns

Mass spectrometry analysis of 1-methylpyrrolidine-2,4-dione provides molecular weight confirmation and fragmentation pattern information that supports structural characterization [6] [20]. The molecular ion peak appears at mass-to-charge ratio 113, corresponding to the intact molecule [6].

Predicted collision cross section values have been calculated for various adduct ions of 1-methylpyrrolidine-2,4-dione [6]. For the protonated molecular ion, the predicted collision cross section is 121.2 square angstroms, while sodium and potassium adducts show values of 131.7 and 128.7 square angstroms, respectively [6].

The fragmentation patterns observed in mass spectrometry provide information about the preferred cleavage pathways of the molecule under ionization conditions [20]. Common fragmentation processes include loss of carbonyl groups and ring opening reactions that produce characteristic fragment ions [20].

High-resolution mass spectrometry techniques enable accurate mass determination and elemental composition confirmation for both the molecular ion and fragment ions [20]. These measurements are essential for unambiguous identification and purity assessment of the compound [20].

Crystallographic Studies

Crystallographic analysis of 1-methylpyrrolidine-2,4-dione and related pyrrolidine-2,4-dione derivatives provides detailed three-dimensional structural information about molecular geometry and crystal packing arrangements [9] [24]. X-ray diffraction studies reveal the precise bond lengths, bond angles, and torsion angles within the molecule [9] [12].

The pyrrolidine ring in 1-methylpyrrolidine-2,4-dione derivatives typically adopts an envelope conformation, as observed in related crystallographic studies [9] [10]. This conformational preference is influenced by the positioning of the carbonyl groups and the steric effects of substituents [9] [10].

Crystal packing analysis demonstrates the intermolecular interactions that stabilize the solid-state structure [24] [25]. These interactions commonly include hydrogen bonding between carbonyl oxygen atoms and neighboring molecules, as well as van der Waals interactions [24] [25].

Studies on related pyrrolidine derivatives have employed various crystallographic software packages for structure solution and refinement [24] [25]. The use of programs such as SHELXTL and SHELXL enables accurate determination of atomic positions and thermal parameters [24] [25].

PropertyValueReference
Molecular FormulaC₅H₇NO₂ [1] [2]
Molecular Weight113.12 g/mol [1] [2]
CAS Registry Number37772-91-1 [1] [2]
Melting Point48-51°C [13] [14]
AppearanceWhite to off-white crystalline solid [16] [5]
Topological Polar Surface Area37.38 Ų [5]
Predicted CCS ([M+H]⁺)121.2 Ų [6]
Spectroscopic TechniqueKey FeaturesReference
¹H Nuclear Magnetic ResonanceMethyl and methylene proton patterns [20] [11]
¹³C Nuclear Magnetic ResonanceTwo distinct carbonyl carbon environments [20] [11]
Infrared SpectroscopyCarbonyl stretching vibrations [21] [22]
Mass SpectrometryMolecular ion at m/z 113 [6] [20]

The enol-keto tautomerism in 1-methylpyrrolidine-2,4-dione represents a fundamental chemical equilibrium that significantly influences the compound's reactivity and biological activity. This tautomeric interconversion involves the migration of a proton accompanied by the redistribution of electrons between the keto and enol forms [1] [2] [3].

The keto form of 1-methylpyrrolidine-2,4-dione is characterized by two distinct carbonyl groups at positions 2 and 4 of the pyrrolidine ring, with the methyl group attached to the nitrogen atom. This form typically predominates in the gas phase and non-polar solvents due to the inherent stability of the carbonyl groups [1] [3] [4]. The compound exists almost entirely in its keto form at room temperature, similar to other monocarbonyl compounds such as cyclohexanone, which contains only about 0.0001% of its enol tautomer [1] [3].

The enol forms can exist in multiple configurations. The primary enol tautomers include the 3-hydroxy-2-en-4-one and 4-hydroxy-3-en-2-one forms. These structures feature an alcohol functional group conjugated with a carbon-carbon double bond, creating an extended π-electron system that can be stabilized through resonance [5] [6]. The enol forms are particularly significant because they are responsible for much of the chemical reactivity of the compound, despite their lower equilibrium concentrations [1] [3].

Thermodynamic considerations reveal that the keto-enol equilibrium is heavily influenced by bond energies. The transformation from keto to enol form involves breaking a C-H bond (400 kilojoules per mole) and a C=O bond (735 kilojoules per mole), while forming a C=C bond (611 kilojoules per mole), a C-O bond (380 kilojoules per mole), and an O-H bond (426 kilojoules per mole). This results in an overall energy change of approximately -88 kilojoules per mole, favoring the keto form [7].

The equilibrium position can be dramatically altered by structural factors that stabilize the enol form. Intramolecular hydrogen bonding plays a crucial role in this stabilization. When the enol form can establish a strong intramolecular hydrogen bond, as observed in compounds like 2,4-pentanedione (which exists as approximately 76% enol tautomer), the equilibrium shifts significantly toward the enol form [1] [3]. In 1-methylpyrrolidine-2,4-dione, the potential for such stabilization depends on the specific geometric arrangement and the availability of suitable hydrogen bond acceptors within the molecule.

Internal and External Tautomeric Forms

The structural complexity of 1-methylpyrrolidine-2,4-dione allows for the existence of both internal and external tautomeric forms, a phenomenon extensively documented in related 3-acylpyrrolidine-2,4-diones (tetramic acids) [5] [6] [8].

Internal tautomeric forms are characterized by tautomeric equilibria that occur within the pyrrolidine ring system itself. These forms typically involve the migration of protons between different positions within the heterocyclic structure, often accompanied by the redistribution of double bonds. The internal forms include the 3,5-endo configurations where the hydroxyl group and the double bond arrangement create a cyclic hydrogen-bonded structure. This chelated arrangement significantly stabilizes the tautomer through the formation of a six-membered hydrogen-bonded ring [8] [5].

External tautomeric forms involve tautomeric arrangements that extend beyond the immediate ring system. These forms are particularly relevant when substituents are present that can participate in tautomeric equilibria. The external forms include the 3,5-exo configurations, which often exhibit extended conjugation systems that can stabilize the overall molecular structure [8] [5]. The external tautomers typically show different spectroscopic properties and can be distinguished through nuclear magnetic resonance spectroscopy and X-ray crystallography [5] [6].

Structural investigations using advanced spectroscopic techniques have revealed that the relative populations of internal versus external tautomeric forms depend heavily on the solvent environment and temperature. In polar protic solvents, the forms capable of strong hydrogen bonding interactions are preferentially stabilized. Conversely, in non-polar solvents, the forms with minimal dipole moments tend to predominate [5] [6].

Nuclear magnetic resonance studies have been particularly valuable in elucidating the tautomeric constitution of these compounds. The chemical shifts of carbon-13 nuclei are especially sensitive to the electronic environment changes that accompany tautomeric interconversion. Hydrogen-bonded carbonyl carbon atoms typically appear at lower field compared to free carbonyl carbon atoms, providing a direct spectroscopic signature for different tautomeric forms [8] [5].

The energetic relationships between internal and external forms have been computationally investigated using density functional theory methods. These studies indicate that the energy differences between various tautomeric forms are typically small (less than 20 kilojoules per mole), suggesting that multiple forms can coexist under ambient conditions [8] [9].

Rotameric Equilibria

Rotameric equilibria in 1-methylpyrrolidine-2,4-dione arise from restricted rotation around specific bonds within the molecule, particularly those involving the nitrogen atom and any substituents attached to the pyrrolidine ring. These conformational interconversions represent an additional layer of structural complexity beyond simple tautomerism [10] [11].

Nitrogen rotamers are particularly significant in N-substituted pyrrolidine-2,4-diones. The presence of the methyl group on the nitrogen atom creates the potential for restricted rotation around the C-N bond, especially when bulky substituents are present. The energy barriers for such rotations typically range from 50 to 150 kilojoules per mole, depending on the steric environment and electronic factors [10] [11].

Conformational analysis reveals that the pyrrolidine ring itself can adopt different conformations, with envelope and twist conformations being most common. The five-membered ring is inherently flexible, and the energy barriers between different ring conformations are generally low (less than 20 kilojoules per mole). However, when the ring is substituted, particularly at the 5-position, the conformational preferences can change significantly [12] [10].

Electronic effects on rotameric equilibria are substantial. The presence of electron-withdrawing or electron-donating groups can alter the charge distribution around the nitrogen atom, affecting the barriers to rotation. Computational studies using density functional theory methods have shown that electron-withdrawing groups generally increase rotational barriers, while electron-donating groups tend to decrease them [10] [11].

Temperature dependence of rotameric equilibria has been studied using variable-temperature nuclear magnetic resonance spectroscopy. At low temperatures, distinct signals for different rotamers can often be observed, while at higher temperatures, these signals coalesce due to rapid interconversion. The coalescence temperature provides valuable information about the activation energy for rotameric interconversion [10] [11].

Solvent effects on rotameric equilibria are generally less pronounced than their effects on tautomeric equilibria. However, polar solvents can stabilize certain rotameric forms through specific solvation interactions, particularly when polar functional groups are present in different orientations in the various rotamers [10] [11].

Computational Studies of Tautomeric Interconversion

Density Functional Theory (DFT) Approaches

Methodological foundations of DFT applications to 1-methylpyrrolidine-2,4-dione tautomerism have been extensively developed using various exchange-correlation functionals. The B3LYP functional, which incorporates a mixture of Hartree-Fock exact exchange with DFT correlation, has been widely employed for geometry optimizations and energy calculations [13] [14] [15]. This hybrid functional provides a good balance between computational cost and accuracy for organic molecules containing multiple heteroatoms.

Basis set selection plays a crucial role in the accuracy of DFT calculations for tautomeric systems. The 6-311++G(d,p) basis set has proven particularly effective for pyrrolidine-2,4-dione derivatives, providing adequate description of both the diffuse character of lone pairs and the polarization effects important in hydrogen bonding [13] [9]. For higher accuracy studies, the aug-cc-pVTZ basis set has been employed, though at significantly increased computational cost [16].

Advanced DFT functionals have been tested for their performance in describing tautomeric equilibria. The M06-2X functional, with its high percentage of exact exchange, has shown superior performance for thermochemistry and barrier height calculations in related pyrrolidine systems [17] [18]. The meta-GGA functional TPSS has also demonstrated good performance for hydrogen bonding interactions critical in tautomeric stabilization [16].

Dispersion corrections have become increasingly important in modern DFT treatments of tautomeric systems. The inclusion of empirical dispersion corrections (such as DFT-D3) or the use of dispersion-corrected functionals like ωB97X-D significantly improves the description of weak intermolecular interactions that can stabilize specific tautomeric forms [16].

Benchmark studies comparing different DFT methods have revealed that hybrid functionals generally outperform pure DFT functionals for tautomeric energy differences. The BHandLYP functional, despite its high percentage of Hartree-Fock exchange, has shown particular accuracy for tautomeric equilibria in nitrogen-containing heterocycles [19] [16].

Energy Barriers for Tautomeric Transitions

Computational determination of energy barriers for tautomeric transitions in 1-methylpyrrolidine-2,4-dione requires the location and characterization of transition state structures. These calculations involve finding first-order saddle points on the potential energy surface, characterized by a single imaginary frequency corresponding to the tautomeric transformation [13] [20].

Barrier heights for keto-enol tautomerization in related pyrrolidine systems typically range from 125 to 300 kilojoules per mole, depending on the specific transformation pathway [13]. For simple proton transfer mechanisms, barriers are generally in the range of 125-145 kilojoules per mole, while more complex rearrangements involving significant electronic reorganization can have barriers exceeding 200 kilojoules per mole [13] [20].

Reaction mechanisms for tautomeric interconversion can proceed through multiple pathways. Direct proton transfer represents the most straightforward mechanism, but alternative pathways involving water-assisted proton shuttling or sequential proton transfers can have significantly different activation energies. Water-catalyzed mechanisms often show dramatically reduced barriers, with reductions of 60-70% compared to uncatalyzed processes [20].

Kinetic analysis of tautomeric transitions reveals that the transformation rates are highly temperature-dependent. Computational studies suggest that at room temperature, interconversion between major tautomeric forms occurs on timescales ranging from microseconds to milliseconds, depending on the specific barrier heights [17] [20].

Isotope effects on tautomeric transition barriers provide additional validation for computational models. Primary kinetic isotope effects for deuterium substitution at transferring hydrogen atoms typically range from 2 to 8, and these values can be accurately reproduced by high-level DFT calculations when zero-point energy corrections are properly included [20].

XLogP3

-0.5

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

1-Methylpyrrolidine-2,4-dione

Dates

Last modified: 08-15-2023

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